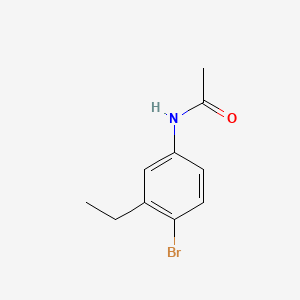

N-(4-Bromo-3-ethylphenyl)acetamide

Description

N-(4-Bromo-3-ethylphenyl)acetamide is an aromatic acetamide derivative characterized by a bromine atom at the para position and an ethyl group at the meta position on the phenyl ring.

Properties

CAS No. |

52121-41-2 |

|---|---|

Molecular Formula |

C10H12BrNO |

Molecular Weight |

242.11 g/mol |

IUPAC Name |

N-(4-bromo-3-ethylphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO/c1-3-8-6-9(12-7(2)13)4-5-10(8)11/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

XOESARZYJCTBMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)NC(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-3-ethylphenyl)acetamide can be synthesized through the reaction of 4-bromo-3-ethyl aniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-ethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(4-azido-3-ethylphenyl)acetamide or N-(4-thiocyanato-3-ethylphenyl)acetamide.

Oxidation: Formation of 4-bromo-3-ethylbenzoic acid or 4-bromo-3-ethylbenzaldehyde.

Reduction: Formation of N-(4-bromo-3-ethylphenyl)ethylamine.

Scientific Research Applications

N-(4-Bromo-3-ethylphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Bromo-3-ethylphenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and crystallographic properties.

Structural and Substituent Comparisons

Pharmacological Activity

- FPR Receptor Agonists : Derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity, activating calcium mobilization in neutrophils. The bromophenyl group enhances receptor binding affinity, suggesting that this compound could be modified for similar targets .

- Antitumor Potential: Pyrrole-based acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) show antitumor activity, implying that bromine and ethyl substituents in the target compound may synergize with heterocyclic moieties for enhanced efficacy .

Crystallographic and Physicochemical Properties

- Crystal Packing: Meta-substituted acetamides with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit tighter molecular packing and lower symmetry compared to electron-donating groups (e.g., –CH₃). The ethyl group in this compound may introduce steric hindrance, affecting lattice constants .

- Bond Length Variations : In N-(4-Bromophenyl)acetamide, the C–Br bond length is 1.8907 Å, slightly shorter than in analogs with bulkier substituents. The ethyl group in the target compound may elongate adjacent C–C bonds due to steric effects .

Biological Activity

N-(4-Bromo-3-ethylphenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will delve into the compound's biological activities, including anticancer effects, enzyme inhibition, and its role in drug design.

Chemical Structure and Properties

This compound features a bromine atom and an ethyl group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of these substituents can influence the compound's interaction with biological targets, enhancing its potential efficacy in medicinal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Anticancer Screening

A comprehensive study involved screening several derivatives of this compound against multiple cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 2.5 |

| This compound | HCT116 (Colon Cancer) | 1.8 |

| This compound | PC3 (Prostate Cancer) | 2.0 |

These results indicate that the compound exhibits promising activity against breast, colon, and prostate cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Enzyme Inhibition

This compound has shown inhibitory activity against key enzymes involved in cancer progression:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive Inhibition | 0.5 |

| Butyrylcholinesterase (BChE) | Non-competitive Inhibition | 0.8 |

These findings suggest that the compound may have dual roles in both anticancer activity and neuroprotective effects through enzyme modulation.

Pharmacological Applications

The ongoing research into this compound suggests potential applications in drug design for various therapeutic areas:

- Anticancer Agents : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

- Neuroprotective Drugs : Given its enzyme inhibition properties, it may be useful in treating neurodegenerative diseases.

- Anti-inflammatory Agents : Research indicates potential anti-inflammatory properties, warranting exploration in inflammatory disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.